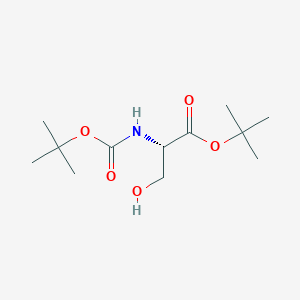

Boc-Ser-Otbu

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNZHQVMWJPBPI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427062 | |

| Record name | Boc-Ser-Otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7738-22-9 | |

| Record name | Boc-Ser-Otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-L-serine tert-butyl ester structure and synthesis

An In-depth Technical Guide to Boc-L-serine tert-butyl ester: Structure and Synthesis

For researchers, scientists, and professionals in drug development, Boc-L-serine tert-butyl ester is a valuable protected amino acid derivative. Its structure allows for selective deprotection, making it a key component in the synthesis of complex peptides and various bioactive molecules. This guide provides a detailed overview of its structure, properties, and synthesis, including experimental protocols and quantitative data.

Chemical Structure and Properties

Boc-L-serine tert-butyl ester, systematically named tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid L-serine. The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl ester. This dual protection enhances its stability and solubility, making it suitable for various applications in organic and medicinal chemistry.

The key physicochemical properties of Boc-L-serine tert-butyl ester are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Synonyms | Boc-Ser-Otbu, N-Boc-L-serine tert-butyl ester, Boc-L-Ser-OtBu | |

| CAS Number | 7738-22-9 | |

| Molecular Formula | C12H23NO5 | |

| Molecular Weight | 261.31 g/mol | |

| Appearance | White solid/powder | |

| Purity | ≥95% to ≥97% | |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C | |

| InChIKey | NSNZHQVMWJPBPI-QMMMGPOBSA-N | |

| Storage Conditions | 0 - 8 °C |

Synthesis of Boc-L-serine tert-butyl ester

The synthesis of Boc-L-serine tert-butyl ester is typically a multi-step process that begins with the protection of the amino group of L-serine, followed by the esterification of the carboxylic acid. A common route involves the initial formation of N-Boc-L-serine, which is then converted to the final product.

Synthesis Pathway

Caption: Synthesis pathway for Boc-L-serine tert-butyl ester.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Boc-L-serine tert-butyl ester, adapted from established procedures for similar compounds.

Step 1: Synthesis of N-Boc-L-serine

This procedure is adapted from a well-established method for the N-protection of amino acids.

Materials:

-

L-serine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dioxane

-

1 N Sodium hydroxide (NaOH)

-

1 N Potassium bisulfate (KHSO4)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

Procedure:

-

A solution of L-serine (e.g., 0.30 mol) in 1 N sodium hydroxide is prepared and cooled in an ice bath.

-

A solution of di-tert-butyl dicarbonate (0.36 mol) in dioxane is added to the cooled serine solution with vigorous stirring.

-

The two-phase mixture is stirred at low temperature (around 5°C) for 30 minutes and then allowed to warm to room temperature over approximately 3.5 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is concentrated by rotary evaporation.

-

The aqueous solution is cooled again in an ice bath and acidified to a pH of 2-3 by the slow addition of 1 N potassium bisulfate.

-

The product, N-Boc-L-serine, is extracted with ethyl acetate.

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine, which can be used in the next step without further purification.

Step 2: Synthesis of Boc-L-serine tert-butyl ester from N-Boc-L-serine

This step involves the esterification of the carboxylic acid of N-Boc-L-serine. The direct tert-butylation of the carboxylic acid can be achieved using isobutylene with an acid catalyst.

Materials:

-

N-Boc-L-serine

-

Dichloromethane (or another suitable solvent)

-

Isobutylene (liquid or gas)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

N-Boc-L-serine is dissolved in a suitable solvent such as dichloromethane in a pressure-resistant flask.

-

The solution is cooled, and a catalytic amount of concentrated sulfuric acid is added.

-

Liquid isobutylene is added, and the flask is sealed. The reaction is stirred at room temperature for several hours to days, with progress monitored by TLC.

-

Upon completion, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Boc-L-serine tert-butyl ester.

Quantitative Data

The following table summarizes typical yields for the synthesis of a related intermediate, N-Boc-L-serine methyl ester, which can provide an indication of the efficiency of the N-Boc protection step.

| Reaction Step | Product | Reported Yield | Reference |

| N-Boc protection and methylation | N-Boc-L-serine methyl ester | 86% | |

| N-Boc protection of L-serine methyl ester hydrochloride | N-Boc-L-serine methyl ester | 94% |

Applications in Research and Development

Boc-L-serine tert-butyl ester is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It serves as a protected amino acid in solid-phase and solution-phase peptide synthesis, allowing for the controlled assembly of complex peptide chains.

-

Drug Development: This compound is utilized in the design and synthesis of therapeutic agents, including enzyme inhibitors and neuroprotective drugs.

-

Combinatorial Chemistry: Its use in combinatorial chemistry facilitates the generation of libraries of compounds for drug discovery and screening.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified final product can be visualized as a logical workflow.

Navigating Serine Protection in Peptide Synthesis: A Technical Guide to Boc-Ser(tBu)-OH and Boc-L-Ser-OtBu

For Immediate Release

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. For the amino acid serine, with its reactive hydroxyl side chain, careful protection is crucial. This technical guide provides an in-depth analysis of two commonly employed, yet distinct, Boc-protected serine derivatives: N-α-Boc-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH) and N-α-Boc-L-serine tert-butyl ester (Boc-L-Ser-OtBu). This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry.

Distinguishing the Orthogonal Protection Strategies

The key difference between Boc-Ser(tBu)-OH and Boc-L-Ser-OtBu lies in the placement of the tert-butyl (tBu or OtBu) protecting group, leading to distinct applications in solid-phase peptide synthesis (SPPS). In Boc-Ser(tBu)-OH, the tert-butyl group protects the hydroxyl side chain, leaving the carboxylic acid free for coupling reactions. Conversely, in Boc-L-Ser-OtBu, the tert-butyl group protects the C-terminal carboxylic acid as an ester, while the hydroxyl side chain remains free.

This fundamental structural difference dictates their use in different peptide synthesis strategies. Boc-Ser(tBu)-OH is a standard building block in Boc-based SPPS, where the acid-labile Boc group on the α-amine is selectively removed at each cycle. The more acid-stable O-tert-butyl ether on the side chain is retained until the final cleavage from the resin. Boc-L-Ser-OtBu, on the other hand, is typically used for introducing a C-terminal serine with a protected carboxyl group.

Core Compound Data

A summary of the key quantitative data for both compounds is presented below for easy comparison.

| Property | Boc-Ser(tBu)-OH | Boc-L-Ser-OtBu |

| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Synonyms | N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine | Boc-L-serine tert-butyl ester |

| CAS Number | 13734-38-8 | 7738-22-9 |

| Molecular Formula | C12H23NO5 | C12H23NO5 |

| Molecular Weight | 261.31 g/mol | 261.31 g/mol |

Experimental Protocols

Detailed methodologies for the use of these compounds in peptide synthesis are critical for successful outcomes.

Protocol 1: Incorporation of Boc-Ser(tBu)-OH in Boc-SPPS

This protocol outlines the standard procedure for coupling Boc-Ser(tBu)-OH to a growing peptide chain on a solid support.

1. Resin Preparation:

-

Swell the resin (e.g., PAM resin) in dichloromethane (DCM).

-

Remove the N-terminal Boc protecting group from the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.

-

Wash the resin thoroughly with DCM and isopropanol.

2. Neutralization:

-

Neutralize the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM.

-

Wash the resin again with DCM to remove excess base.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-Ser(tBu)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser test.

4. Capping (Optional):

-

If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Repetition:

-

Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

6. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing

Understanding the Boc protection strategy in SPPS

An In-depth Technical Guide to the Boc Protection Strategy in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy, a foundational technique in solid-phase peptide synthesis (SPPS). It details the core principles, experimental protocols, and critical considerations associated with this robust methodology for synthesizing peptides.

Core Principles of the Boc Protection Strategy

The Boc protection strategy in SPPS is a cyclical process where a peptide chain is assembled stepwise while anchored to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The defining feature of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based (Bzl) ethers, esters, and carbamates.

This differential acid lability is the cornerstone of the Boc/Bzl protection strategy, allowing for selective deprotection of the α-amino group at each cycle without disturbing the side-chain protecting groups. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.

The general cycle of Boc-SPPS involves the following key steps:

-

Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain.

-

Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine.

-

Coupling: Formation of a new peptide bond by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.

-

Washing: Thorough washing of the resin after each chemical step to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

Experimental Protocols

The following sections provide a detailed methodology for the key steps in manual Boc-SPPS.

Resin Selection and Preparation

The choice of resin is critical and depends on whether the final peptide should have a C-terminal acid or amide.

-

Merrifield Resin (chloromethylpolystyrene): Used for synthesizing peptides with a C-terminal acid. The first amino acid is typically attached via its cesium salt to ensure a racemization-free esterification.

-

PAM (Phenylacetamidomethyl) Resin: Offers greater stability to the repeated TFA treatments compared to the Merrifield resin, reducing the loss of the peptide chain during synthesis.

-

BHA (Benzhydrylamine) and MBHA (methylbenzhydrylamine) Resins: Used for the synthesis of peptide amides. The MBHA resin is generally preferred due to its optimal balance of stability towards TFA and lability towards HF.

Protocol for Resin Swelling:

-

Place the appropriate amount of resin in a fritted reaction vessel.

-

Add dichloromethane (DCM) and gently agitate for 30-60 minutes to swell the resin.

-

Drain the solvent.

The Boc-SPPS Cycle

The following steps are repeated for the addition of each amino acid.

1. Nα-Boc Deprotection

-

Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v). A 50% solution is common.

-

Procedure:

-

Add the TFA/DCM solution to the resin.

-

Agitate for 1-2 minutes for a pre-wash and drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the solution.

-

-

Note for Sensitive Residues: When tryptophan (Trp), cysteine (Cys), or methionine (Met) are present, scavengers such as 0.5% dithioethane (DTE) should be added to the deprotection solution to prevent alkylation by the tert-butyl carbocation formed during Boc cleavage.

2. Washing

-

Procedure:

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

A wash with isopropanol (IPA) (2 times) can also be performed to help remove TFA.

-

3. Neutralization

-

Reagent: 5-10% Diisopropylethylamine (DIEA) in DCM.

-

Procedure:

-

Add the DIEA/DCM solution to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3-5 times) to remove excess DIEA.

-

-

In Situ Neutralization: Some protocols combine the neutralization and coupling steps to minimize side reactions like diketopiperazine formation.

4. Amino Acid Coupling

-

Reagents:

-

Boc-protected amino acid (3 equivalents)

-

Coupling activators such as Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HBTU or HATU.

-

-

Protocol using DCC/HOBt:

-

In a separate vial, dissolve the Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of Dimethylformamide (DMF).

-

Add DCC (3 eq.) dissolved in DCM.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the filtered, pre-activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

5. Final Washing

-

Procedure: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

This final step removes the side-chain protecting groups and cleaves the peptide from the resin. This procedure requires a strong acid and must be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

-

Reagent: Anhydrous Hydrogen Fluoride (HF) is the most common reagent. Alternatives include Trifluoromethanesulfonic acid (TFMSA).

-

Cleavage Cocktail: A mixture of the strong acid and scavengers is used to prevent side reactions. The composition of the cocktail depends on the amino acids present in the peptide.

Low-High HF Cleavage Procedure (for complex peptides):

-

Preparation:

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried peptide-resin in a specialized all-fluorocarbon HF cleavage apparatus.

-

-

"Low HF" Step (Side-chain deprotection):

-

Add scavengers such as p-cresol and dimethyl sulfide (DMS). A typical mixture is HF/DMS/p-cresol.

-

Cool the reaction vessel to 0°C.

-

Distill the required amount of anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 2-4 hours.

-

Evaporate the HF and DMS under vacuum.

-

-

"High HF" Step (Cleavage from resin):

-

To the resin from the low HF step, add a scavenger like anisole or p-cresol.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill neat anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Evaporate the HF under vacuum.

-

-

Peptide Precipitation and Isolation:

-

Wash the resin/peptide mixture with cold diethyl ether to precipitate the peptide and remove scavengers.

-

Wash the precipitate thoroughly with cold diethyl ether several times.

-

Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the peptide solution to obtain the crude product, which can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

The following tables summarize key quantitative data for the Boc-SPPS strategy.

Table 1: Reagents and Typical Reaction Conditions for a Boc-SPPS Cycle

| Step | Reagent | Concentration/Equivalents | Solvent | Reaction Time |

| Deprotection | Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | 20-30 minutes |

| Neutralization | Diisopropylethylamine (DIEA) | 5-10% (v/v) | DCM or DMF | 2 x 2 minutes |

| Coupling | Boc-Amino Acid | 3 equivalents | DMF/DCM | 1-2 hours |

| DCC/HOBt | 3 equivalents each | DMF/DCM |

Methodological & Application

Recommended Coupling Reagents for Boc-Ser(tBu)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of serine residues into synthetic peptides is crucial for the production of a vast array of biologically active molecules. In Boc-based solid-phase peptide synthesis (SPPS), Boc-Ser(tBu)-OH is a commonly utilized building block. The tert-butyl (tBu) ether protecting group on the serine side chain is robust and effectively prevents side reactions such as O-acylation and N-to-O acyl migration under the acidic conditions used for Boc deprotection. However, the selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency, minimize racemization, and prevent other potential side reactions like dehydration. This document provides a detailed guide to the recommended coupling reagents for Boc-Ser(tBu)-OH, complete with experimental protocols and comparative data to aid in reagent selection.

Handling of Boc-Ser(tBu)-OH DCHA Salt

Boc-Ser(tBu)-OH is frequently supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and handling. Prior to its use in coupling reactions, the DCHA salt must be converted to the free acid.

Protocol: Conversion of DCHA Salt to Free Acid

-

Dissolution: Dissolve the Boc-Ser(tBu)-OH·DCHA salt in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This step protonates the dicyclohexylamine, rendering it water-soluble and facilitating its removal into the aqueous phase.

-

Water Wash: Wash the organic layer with water to remove any residual acid.

-

Brine Wash: Perform a final wash with brine (saturated aqueous NaCl solution) to remove the majority of the water from the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-Ser(tBu)-OH.

-

Verification: Confirm the complete removal of DCHA by methods such as NMR or by ensuring complete dissolution in the coupling reaction solvent.

Recommended Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. The most common classes of coupling reagents for this purpose are carbodiimides and uronium/phosphonium salts.

Carbodiimides with Additives

Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a cost-effective and widely used coupling method. HOBt acts as a racemization suppressant and accelerates the coupling reaction.

Uronium/Phosphonium Salts

These reagents are generally more efficient and faster than carbodiimides, particularly for sterically hindered or otherwise "difficult" couplings.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and effective coupling reagent.

-

**HATU (1

Manual vs. Automated Peptide Synthesis: A Detailed Application Note and Protocol for Incorporating Boc-Ser(Otbu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in life science research and drug development, enabling the creation of custom peptides for a vast array of applications. The choice between manual and automated approaches to SPPS is a critical decision that influences throughput, cost, purity, and the complexity of peptides that can be successfully synthesized. This document provides a comprehensive comparison of manual and automated peptide synthesis methodologies, with a specific focus on the incorporation of the sterically hindered amino acid, Boc-Ser(Otbu)-OH.

The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method for peptide synthesis. The hydroxyl side chain of serine presents unique challenges, necessitating protection to prevent side reactions. The tert-butyl (tBu) group is a common choice for protecting the serine hydroxyl group due to its stability during the synthesis cycles and its straightforward removal during the final cleavage step.

This application note offers detailed protocols for both manual and automated SPPS using Boc-Ser(Otbu)-OH, a comparative analysis of the two methods, and troubleshooting guidance to facilitate the successful synthesis of serine-containing peptides.

Principles of Solid-Phase Peptide Synthesis (SPPS)

Both manual and automated peptide synthesis are fundamentally based on the principles of SPPS developed by Bruce Merrifield. In SPPS, a peptide chain is assembled sequentially while one end is covalently attached to an insoluble solid support (resin). This simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps.[1] The general cycle of SPPS involves three primary stages: deprotection of the N-terminal protecting group, coupling of the next amino acid, and thorough washing of the resin.[1]

Comparative Analysis: Manual vs. Automated Synthesis

The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the desired purity and yield of the final peptide.

| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |

| Synthesis Time | Significantly longer; can take weeks for complex peptides.[2] | Dramatically shorter; tasks that took weeks can be completed in days or hours.[2] | Automated systems are ideal for high-throughput and large-scale production.[2] |

| Purity & Yield | Highly dependent on operator skill; prone to human error, which can compromise quality. | Generally higher and more consistent purity and yield due to precise control over reaction conditions. | Automated systems minimize side reactions and improve product quality. |

| Cost | Lower initial equipment cost. | Higher initial investment in instrumentation. | Long-term costs for automated synthesis can be lower due to reduced labor and higher success rates. |

| Flexibility | More flexible for small-scale synthesis and the use of non-standard amino acids or reagents. | Can be less flexible for non-standard protocols, though modern systems offer more options. | Manual synthesis is advantageous for optimizing protocols for difficult sequences on a small scale. |

| Labor | Labor-intensive and time-consuming. | Reduces hands-on time, allowing for walk-away operation. | Automation frees up researcher time for other tasks. |

| Reproducibility | Operator variability can lead to inconsistent results. | High reproducibility due to precise, automated control of all steps. | Crucial for GMP environments and clinical applications. |

Experimental Protocols

Handling of Boc-Ser(Otbu)-OH

Boc-Ser(Otbu)-OH is often supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and handling. The DCHA salt must be converted to the free acid before it can be used in coupling reactions.

Protocol: Conversion of DCHA Salt to Free Acid

-

Dissolution : Dissolve the Boc-Ser(Otbu)-OH·DCHA salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash : Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.

-

Water Wash : Wash the organic layer with water to remove any residual acid.

-

Brine Wash : Perform a final wash with brine (saturated aqueous NaCl solution) to remove the majority of the water from the organic layer.

-

Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Evaporation : Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-Ser(Otbu)-OH.

-

Verification : Confirm the removal of DCHA by ensuring complete dissolution in the coupling reaction solvent.

Manual Solid-Phase Peptide Synthesis Protocol with Boc-Ser(Otbu)-OH

This protocol is suitable for small-scale synthesis in a reaction vessel with a sintered glass frit.

-

Resin Swelling : Place the desired resin (e.g., Merrifield resin, 0.1 mmol scale) in the reaction vessel. Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.

-

N-terminal Boc Deprotection :

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.

-

Treat the resin again with the same TFA/DCM solution for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DCM (3x).

-

-

Neutralization :

-

Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling (using HBTU/HOBt) :

-

Pre-activation : In a separate vessel, dissolve Boc-Ser(Otbu)-OH (3-4 equivalents), HOBt (3-4 equivalents), and HBTU (3-4 equivalents) in DMF.

-

Activation and Coupling : Add DIEA (6-8 equivalents) to the amino acid solution to activate it. Immediately add the activated solution to the resin and agitate for 30-60 minutes at room temperature.

-

Monitoring : Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

-

-

Washing : Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Chain Elongation : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection :

-

After the final coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail is HF/anisole (9:1). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Treat the peptide-resin with the cleavage cocktail for 1-2 hours at 0°C.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Automated Solid-Phase Peptide Synthesis Protocol

Modern automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a generalized protocol; specific parameters will vary based on the instrument manufacturer and software.

-

Resin Loading : The appropriate resin is loaded into the reaction vessel of the synthesizer.

-

Sequence Programming : The desired peptide sequence, including the position of Boc-Ser(Otbu)-OH, is programmed into the synthesizer's software. The software will also control reagent delivery, reaction times, and washing cycles.

-

Reagent Preparation : Prepare stock solutions of Boc-protected amino acids (including the free acid of Boc-Ser(Otbu)-OH), coupling reagents (e.g., HBTU/HOBt in DMF), deprotection solution (TFA in DCM), neutralization solution (DIEA in DCM/DMF), and washing solvents.

-

Automated Synthesis Cycle : The synthesizer will automatically perform the following steps for each amino acid:

-

Deprotection : Delivery of the TFA/DCM solution to the reaction vessel, followed by a programmed reaction time and subsequent draining.

-

Washing : A series of washes with DCM and DMF to remove residual TFA and prepare for coupling.

-

Neutralization : Delivery of the DIEA solution, followed by a short reaction and draining.

-

Washing : Further washes with DMF.

-

Coupling : The pre-activated Boc-Ser(Otbu)-OH solution (or other amino acids in the sequence) is delivered to the reaction vessel and allowed to react for a programmed duration.

-

Washing : Final washes with DMF and DCM to remove excess reagents and byproducts.

-

-

Final Cleavage : Once the synthesis is complete, the peptide-resin is removed from the synthesizer. The final cleavage and deprotection are typically performed manually as described in the manual protocol (step 7).

Visualizing the Workflow

Caption: Comparative workflow of manual and automated peptide synthesis.

Caption: Detailed cycle for Boc-SPPS incorporating Boc-Ser(Otbu)-OH.

Conclusion

The choice between manual and automated peptide synthesis depends on the specific needs of the laboratory, including throughput requirements, budget, and the complexity of the peptides being synthesized. Manual synthesis offers a lower initial cost and greater flexibility for non-standard chemistries but is labor-intensive and more susceptible to operator variability. Automated synthesis provides high throughput, reproducibility, and can significantly reduce hands-on time and overall project timelines. By following the detailed protocols and being mindful of the specific requirements for handling Boc-Ser(Otbu)-OH, researchers can achieve high yields of serine-containing peptides with excellent purity using either method.

References

Troubleshooting & Optimization

How to prevent O-acylation side reaction with Boc-Ser-Otbu

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the O-acylation side reaction and other potential issues when using Boc-Ser(OtBu)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is serine O-acylation, and why is it a significant problem in peptide synthesis?

A1: Serine possesses a primary hydroxyl group (-CH₂OH) on its side chain. During the coupling step in peptide synthesis, the activated carboxyl group of the incoming amino acid can react with this hydroxyl group, forming an ester bond. This side reaction is known as O-acylation or esterification.[1] It is problematic because it leads to the formation of branched or undesired modified peptides, which can be difficult to separate from the target peptide, reduce the overall yield, and complicate the interpretation of experimental results.[1][2]

Q2: How does the use of Boc-Ser(tBu)-OH prevent this O-acylation side reaction?

A2: Boc-Ser(tBu)-OH is an amino acid derivative designed specifically to prevent O-acylation. The hydroxyl group of the serine side chain is protected by a tert-butyl (tBu) ether.[3][4] This bulky protecting group sterically hinders and electronically deactivates the hydroxyl oxygen, preventing it from reacting with activated amino acids during the coupling process. The tBu group is stable under the conditions required for Boc-SPPS (Solid-Phase Peptide Synthesis) but can be removed during the final cleavage from the resin, typically with strong acids like trifluoroacetic acid (TFA).

Q3: I am using Boc-Ser(tBu)-OH but my results suggest a side reaction is still occurring. What could be the cause?

A3: While the tBu group is robust, issues can still arise. The most likely causes are:

-

Poor Reagent Quality: The Boc-Ser(tBu)-OH reagent may have been improperly stored or handled, leading to premature loss of the tBu protecting group.

-

Incomplete Protection: The starting material may not be fully protected, leaving some serine residues with a free hydroxyl group susceptible to O-acylation.

-

Harsh Deprotection Conditions: If your Nα-Boc deprotection conditions (e.g., TFA concentration or treatment time) are too harsh, they could lead to the partial cleavage of the acid-labile tBu group on the serine side chain.

-

N-O Acyl Shift: Under strongly acidic conditions, particularly during the final cleavage step, the peptide bond can migrate from the amino group to the hydroxyl group of serine, forming an ester linkage. The tBu protecting group on the serine side chain is designed to effectively prevent this side reaction during synthesis.

Q4: What are the most common side reactions to be aware of when coupling Boc-Ser(tBu)-OH, other than O-acylation?

A4: Even with proper side-chain protection, other side reactions can occur:

-

Racemization: The chiral center of the amino acid can epimerize during the activation step. This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) or employing uronium/phosphonium salt-based reagents like HATU, which are known to suppress racemization. Avoiding prolonged activation times and high temperatures is also crucial.

-

Dehydration: The serine side chain can undergo dehydration to form dehydroalanine. This is more likely with certain highly reactive coupling reagents or excessive amounts of base.

Q5: My Boc-Ser(tBu)-OH is supplied as a dicyclohexylamine (DCHA) salt. How must I prepare it before coupling?

A5: The DCHA salt enhances the stability and handling of the amino acid but must be converted to the free acid before it can be used in a coupling reaction. This is achieved by dissolving the salt in an organic solvent (like DCM or ethyl acetate) and performing an acidic wash with an aqueous solution (e.g., 10% citric acid) to protonate and remove the dicyclohexylamine.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Significant side product observed with a mass corresponding to O-acylation. | 1. Incomplete tBu protection of the Boc-Ser(tBu)-OH reagent. 2. Premature cleavage of the tBu group during synthesis cycles. | 1. Verify the quality and purity of your Boc-Ser(tBu)-OH starting material. 2. Ensure Nα-Boc deprotection conditions are not overly harsh. Standard conditions of 50% TFA in DCM are generally safe for the tBu group. |

| Low coupling efficiency (positive ninhydrin/Kaiser test). | 1. Incomplete conversion of the DCHA salt to the free acid. 2. Insufficient activation of the amino acid. 3. Steric hindrance from the bulky tBu group. | 1. Ensure complete removal of DCHA by performing thorough acidic washes. 2. Use efficient coupling reagents like HBTU, HATU, or COMU. 3. Slightly increase the coupling time (e.g., from 1 hour to 2 hours) and monitor completion with a ninhydrin test. |

| Racemization detected in the final peptide. | 1. Over-activation of the amino acid. 2. Use of a coupling reagent prone to causing racemization without an additive. 3. Elevated reaction temperature. | 1. Avoid prolonged activation times before adding the solution to the resin. 2. Always use an additive like HOBt when using carbodiimides (e.g., DIC). Reagents like HATU are generally better at suppressing racemization. 3. Perform the coupling reaction at room temperature. |

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-Ser(tBu)-OH

| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Advantages | Disadvantages |

| DIC / HOBt | 3 : 3 : 6 (DIEA) | 1 - 2 hours | Cost-effective. | Higher risk of racemization without HOBt. DIC can form insoluble byproducts. |

| HBTU / HATU | 3 : 2.9 : 6 (DIEA) | 15 - 60 minutes | Highly efficient, fast reaction times. Low racemization, especially with HATU. | More expensive than carbodiimides. |

| COMU | 3 : 3 : 6 (DIEA) | 15 - 60 minutes | Very high efficiency, even for sterically hindered couplings. Low racemization. | Higher cost. |

Experimental Protocols

Protocol 1: Conversion of Boc-Ser(tBu)-OH·DCHA Salt to Free Acid

-

Dissolution: Dissolve the Boc-Ser(tBu)-OH·DCHA salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate. This protonates the dicyclohexylamine, making it water-soluble.

-

Water Wash: Wash the organic layer with water to remove any residual acid.

-

Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the bulk of the water from the organic phase.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-Ser(tBu)-OH.

Protocol 2: Coupling of Boc-Ser(tBu)-OH using HBTU

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again for 5-10 minutes.

-

Washing: Wash the resin thoroughly with DCM, then DMF.

-

Neutralization: Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF to neutralize the N-terminal ammonium salt, then wash with DMF.

-

Activation: In a separate vessel, dissolve Boc-Ser(tBu)-OH (free acid, 3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and vortex for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the reaction (a yellow result indicates completion).

-

Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF.

Visualizations

Caption: O-Acylation side reaction with unprotected serine.

Caption: Prevention of O-acylation using tBu protection.

Caption: Troubleshooting workflow for Boc-Ser(tBu)-OH coupling.

References

Optimizing coupling efficiency for sterically hindered Boc-Ser-Otbu

Technical Support Center: Optimizing Coupling of Boc-Ser(Otbu)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of the sterically hindered amino acid, Boc-Ser-Otbu. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your peptide synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-Ser(Otbu)-OH often inefficient?

A1: The low coupling efficiency of Boc-Ser(Otbu)-OH is primarily due to steric hindrance. The bulky tert-butyl (tBu) protecting group on the serine side-chain, combined with the N-terminal Boc protecting group, physically obstructs the approach of the reacting amino and carboxyl groups, making peptide bond formation challenging.[1][2][3]

Q2: My standard coupling protocol with DIC/HOBt is failing for Boc-Ser(Otbu)-OH. What should I do?

A2: Standard carbodiimide reagents like DIC are often not potent enough for sterically hindered amino acids.[1][2] It is highly recommended to switch to a more powerful uronium or phosphonium-based coupling reagent such as HBTU, HATU, or PyBOP, which are known to be more effective for such challenging couplings.

Q3: What are the most effective coupling reagents for sterically hindered amino acids like Boc-Ser(Otbu)-OH?

A3: For difficult couplings, uronium and phosphonium salt-based reagents are generally more efficient and faster than carbodiimides. Reagents like HATU are often considered among the most effective due to their high reactivity and ability to overcome steric barriers. Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based ones.

Q4: What are common side reactions when coupling Boc-Ser(Otbu)-OH and how can they be minimized?

A4: Common side reactions include racemization and O-acylation (though less likely with the hydroxyl group protected). Racemization of the chiral center can occur during the activation step. This can be suppressed by using additives like HOBt, avoiding prolonged activation times, and steering clear of high temperatures. Uronium/phosphonium reagents like HATU are also known to minimize racemization compared to carbodiimides.

Q5: My Boc-Ser(Otbu)-OH is supplied as a DCHA salt. Do I need to do anything before using it in a coupling reaction?

A5: Yes, the dicyclohexylamine (DCHA) salt must be converted to the free acid before it can be used in coupling reactions. This is achieved by dissolving the salt in an organic solvent and performing an acidic wash to protonate the DCHA, making it water-soluble and thus removable from the organic phase.

Troubleshooting Guide

Issue: Incomplete or Slow Coupling of Boc-Ser(Otbu)-OH

A positive Kaiser test after the standard coupling time indicates the presence of unreacted free amines, signifying an incomplete reaction.

Step 1: Initial and Simplest Approach - Double Coupling

If the initial coupling is incomplete, the most straightforward first step is to perform a second coupling.

-

Procedure : After the first coupling, thoroughly wash the resin with DMF. Prepare a fresh solution of Boc-Ser(Otbu)-OH and the coupling reagents at the same concentration as the initial attempt. Add this fresh solution to the resin and allow the reaction to proceed for the same duration as the first coupling.

-

Verification : After the second coupling, wash the resin and perform a Kaiser test to check for completion.

Step 2: If Double Coupling Fails - Switch to a More Potent Reagent

If a second coupling does not resolve the issue, a more powerful coupling reagent is necessary.

-

Recommendation : Switch from carbodiimides (e.g., DIC) to a uronium or phosphonium salt-based reagent like HBTU, HATU, or COMU. These reagents are more reactive and better suited for sterically hindered amino acids.

Step 3: Further Optimization - Modify Reaction Conditions

For particularly stubborn couplings, adjusting the reaction conditions can improve efficiency.

-

Increase Reaction Time : Extend the coupling duration to 4-12 hours, or even overnight.

-

Increase Temperature : Raising the temperature to 35-50°C can help overcome the kinetic barrier, but be aware of the increased risk of racemization, especially with certain reagents.

Step 4: Final Resort for Incomplete Reactions - Capping

If a small fraction of amino groups remains unreacted after the above steps, it is advisable to cap them to prevent the formation of deletion sequences in the final peptide.

-

Procedure : Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIEA in DMF to acetylate any unreacted amino groups.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-Ser(Otbu)-OH

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Degree of Racemization | Notes |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slow for hindered couplings. |

| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most couplings. |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly recommended for difficult and sterically hindered couplings. |

Experimental Protocols

Protocol 1: Conversion of Boc-Ser(Otbu)-OH·DCHA Salt to Free Acid

Before coupling, the DCHA salt must be removed.

-

Dissolution : Dissolve the Boc-Ser(Otbu)-OH·DCHA salt in an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash : Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate. This step protonates the dicyclohexylamine, making it soluble in the aqueous phase.

-

Water and Brine Wash : Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl) to remove residual acid and water.

-

Drying and Evaporation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free acid.

Protocol 2: Coupling of Boc-Ser(Otbu)-OH using DIC/HOBt

This is a cost-effective, though slower, method for coupling.

-

Resin Preparation : Swell the resin in DMF.

-

Boc Deprotection : Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again for 20-30 minutes to remove the N-terminal Boc group.

-

Washing : Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.

-

Neutralization : Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).

-

Washing : Wash the resin with DCM.

-

Pre-activation : In a separate vessel, dissolve Boc-Ser(Otbu)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and let the mixture pre-activate for 5-10 minutes.

-

Coupling : Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

-

Monitoring : Monitor the reaction's progress using the Kaiser test.

-

Final Wash : Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: Coupling of Boc-Ser(Otbu)-OH using HATU

This protocol is recommended for achieving higher efficiency, especially for difficult couplings.

-

Resin Preparation, Deprotection, and Neutralization : Follow steps 1-5 from the DIC/HOBt protocol.

-

Coupling Solution Preparation : In a separate vessel, dissolve Boc-Ser(Otbu)-OH (3-4 equivalents), HATU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF.

-

Activation : Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling : Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.

-

Monitoring : Use the ninhydrin (Kaiser) test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

-

Final Wash : After completion, wash the resin thoroughly with DMF and DCM.

Visualizations

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Caption: Step-by-step workflow for the conversion of the DCHA salt.

References

Improving solubility of Boc-Ser-Otbu for difficult couplings

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility and coupling of Boc-Ser(tBu)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-Ser(tBu)-OH not dissolving in standard solvents?

A1: Several factors can contribute to the poor solubility of Boc-Ser(tBu)-OH:

-

DCHA Salt Form: Boc-Ser(tBu)-OH is frequently supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and handling.[1][2] This salt form is often not directly soluble in common coupling solvents. The DCHA salt must be converted to the free acid before use.[1][2][3]

-

Solvent Quality: The purity of your solvent is crucial. N,N-Dimethylformamide (DMF) can degrade over time to form amines, which can affect solubility and subsequent reactions. Always use high-purity, peptide-synthesis-grade solvents.

-

Low Temperature: Laboratory temperatures can impact solubility. Gentle warming can often aid in dissolution.

Q2: How do I convert the Boc-Ser(tBu)-OH・DCHA salt to the free acid?

A2: The conversion is a straightforward acid-base extraction. A general protocol is provided in the "Experimental Protocols" section below. The process involves dissolving the DCHA salt in an organic solvent and washing with a weak aqueous acid to remove the dicyclohexylamine.

Q3: What are the best solvents for dissolving the free acid of Boc-Ser(tBu)-OH for coupling reactions?

A3: The most commonly used and recommended solvent for dissolving Boc-Ser(tBu)-OH free acid during solid-phase peptide synthesis (SPPS) is N,N-Dimethylformamide (DMF). N-methylpyrrolidone (NMP) is also an excellent alternative and can be superior in solvating difficult sequences. For particularly challenging couplings or sequences prone to aggregation, the addition of a co-solvent like Dimethyl sulfoxide (DMSO) can be beneficial.

Q4: I'm observing incomplete coupling with Boc-Ser(tBu)-OH. What could be the cause and how can I improve it?

A4: Incomplete coupling of Boc-Ser(tBu)-OH can be attributed to steric hindrance from the tert-butyl protecting group. To improve coupling efficiency:

-

Optimize Coupling Reagents: For difficult couplings, standard carbodiimide reagents like DIC may not be sufficient. The use of more potent uronium or phosphonium salt-based coupling reagents such as HBTU, HATU, or COMU is highly recommended. These reagents are generally more reactive and can lead to faster, more complete couplings.

-

Pre-activation: Allowing the amino acid to pre-activate with the coupling reagent before adding it to the resin can improve efficiency.

-

Monitor the Reaction: Use a qualitative test, such as the ninhydrin (Kaiser) test, to monitor the progress of the coupling reaction and ensure it goes to completion.

Q5: What are common side reactions associated with the coupling of serine derivatives and how can I minimize them?

A5: While the tert-butyl protecting group on Boc-Ser(tBu)-OH prevents O-acylation, other side reactions can occur:

-

Racemization: The chiral center of the amino acid can epimerize during the activation step. Using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can help suppress racemization.

-

Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. To mitigate this, it is advisable to introduce the third amino acid as quickly as possible and consider using in situ neutralization protocols.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of Boc-Ser(tBu)-OH.

Issue: Poor Solubility of Boc-Ser(tBu)-OH

Issue: Incomplete Coupling Reaction

Quantitative Data Summary

While exact solubility values can vary based on specific experimental conditions, the following table summarizes the recommended solvent systems for Boc-Ser(tBu)-OH.

| Solvent System | Recommended Use | Expected Performance |

| DCM or Ethyl Acetate | Dissolution of DCHA salt for conversion to free acid. | High solubility for the DCHA salt form. |

| DMF | Primary solvent for coupling reactions. | Good solubility for the free acid form. |

| NMP | Alternative primary solvent for coupling. | Often provides superior solvation compared to DMF, especially for longer or aggregated peptides. |

| DMF/DMSO or NMP/DMSO | For difficult sequences prone to aggregation. | The addition of DMSO as a chaotropic co-solvent can disrupt secondary structures and improve solvation. |

The following table provides a comparative overview of common coupling reagents for difficult couplings involving Boc-Ser(tBu)-OH.

| Coupling Reagent | Additive | Base | Relative Performance | Key Considerations |

| DIC | HOBt | DIEA | Cost-effective and widely used, but may be slow for hindered couplings. | Lower reactivity compared to uronium salts. |

| HBTU | HOBt | DIEA | Popular and effective, providing a good balance of reactivity and stability. | A reliable choice for most difficult couplings. |

| HATU | HOAt | DIEA / Collidine | More reactive than HBTU, leading to faster and more complete couplings with a lower risk of racemization. | Often considered the reagent of choice for very difficult couplings. |

| COMU | None | DIEA | Highly reactive with a better safety profile as it does not release potentially explosive byproducts. | A third-generation uronium salt with high efficiency. |

Experimental Protocols

Protocol 1: Conversion of Boc-Ser(tBu)-OH・DCHA to Free Acid

-

Dissolution: Dissolve the Boc-Ser(tBu)-OH・DCHA salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.

-

Water Wash: Wash the organic layer with water to remove any residual acid.

-

Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the majority of the water from the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Evaporation: Filter the solution to remove the drying agent and then evaporate the solvent under reduced pressure to obtain the free acid of Boc-Ser(tBu)-OH, which may be a solid or an oil.

-

Verification: Confirm the complete removal of DCHA by ensuring the product fully dissolves in the intended coupling solvent or via NMR analysis.

Protocol 2: High-Efficiency Coupling using HBTU/HOBt

This protocol is recommended for coupling Boc-Ser(tBu)-OH in challenging sequences.

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.

-

Washing: Thoroughly wash the resin with DCM, followed by isopropanol, and then DCM again.

-

Neutralization: Neutralize the resin-bound amine salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).

-

Washing: Wash the resin with DMF to prepare for the coupling step.

-

Coupling Solution Preparation: In a separate vessel, dissolve Boc-Ser(tBu)-OH (free acid, 3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF.

-

Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution to begin activation. Immediately add this activated solution to the resin and agitate for 1-4 hours at room temperature.

-

Monitoring: Monitor the reaction progress using the ninhydrin test. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

References

Technical Support Center: Monitoring Boc-Ser(Otbu) Coupling with the Kaiser Test

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the Kaiser test for monitoring the coupling efficiency of Boc-L-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it used in SPPS?

The Kaiser test is a colorimetric assay used to detect the presence of primary amines. In the context of SPPS, it is a crucial tool for qualitatively monitoring the completion of the coupling reaction. A successful coupling reaction results in the consumption of the free primary amine of the N-terminal amino acid on the growing peptide chain. The Kaiser test, therefore, helps to ensure that each amino acid addition is complete before proceeding to the next cycle, thereby minimizing the formation of deletion peptide impurities.[1]

Q2: Is the Kaiser test suitable for monitoring the coupling of Boc-Ser(tBu)-OH?

Yes, the Kaiser test is a standard and effective method for monitoring the coupling of Boc-Ser(tBu)-OH. The test reacts with the primary amine of the resin-bound peptide to give a characteristic color change, indicating the presence or absence of unreacted starting material.

Q3: Can the tert-butyl (tBu) protecting group on the serine side-chain interfere with the Kaiser test?

The tBu protecting group on the serine side-chain is stable under the conditions of the Kaiser test and does not directly interfere with the ninhydrin reaction. However, it is important to note that N-terminal serine residues, even when side-chain protected, can sometimes yield less intense or "unspecific shades" in the Kaiser test compared to other amino acids.[2] This should be taken into consideration when interpreting the results.

Q4: What are the primary causes of a positive Kaiser test after a Boc-Ser(tBu)-OH coupling reaction?

A positive Kaiser test (indicating the presence of free amines) after a coupling reaction can be due to several factors:

-

Incomplete Coupling: The reaction may not have gone to completion due to steric hindrance from the bulky Boc and tBu protecting groups, or suboptimal reaction conditions.

-

Poor Reagent Quality: The Boc-Ser(tBu)-OH or coupling reagents may be of poor quality or have degraded.

-

Insufficient Equivalents: An inadequate amount of the amino acid or coupling reagents was used.

-

Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of the reagents to the reactive sites.

Q5: Are there any common side reactions with Boc-Ser(tBu)-OH that can affect the interpretation of the Kaiser test?

While the Kaiser test primarily detects free amines, certain side reactions can indirectly impact the synthesis and subsequent interpretation:

-

Racemization: The chiral center of Boc-Ser(tBu)-OH can undergo racemization during activation, leading to the incorporation of D-Ser(tBu) into the peptide. This will not be detected by the Kaiser test but will result in a diastereomeric impurity in the final product.[2]

-

O-acylation: Although the tBu group protects the hydroxyl side-chain of serine, incomplete protection or harsh conditions could potentially lead to O-acylation, forming a branched peptide. This side product would not have a free primary amine and thus would not be detected by a positive Kaiser test.

Troubleshooting Guide

This guide addresses common issues encountered when using the Kaiser test to monitor Boc-Ser(tBu)-OH coupling efficiency.

| Observation | Potential Cause | Recommended Action |

| Strong positive Kaiser test (dark blue/purple beads and solution) | Incomplete coupling reaction. | 1. Recouple: Perform a second coupling with fresh Boc-Ser(tBu)-OH and coupling reagents. 2. Optimize Coupling: Consider using a more powerful coupling reagent (see Table 1), increasing the coupling time, or elevating the temperature (e.g., to 50°C). 3. Check Reagents: Ensure the quality and correct stoichiometry of your amino acid and coupling reagents. |

| Weak positive Kaiser test (light blue beads or solution) | Nearly complete but not quantitative coupling. | 1. Extend Coupling Time: Allow the initial coupling reaction to proceed for a longer duration. 2. Capping: Acetylate the remaining free amines using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to prevent the formation of deletion sequences. |

| False positive Kaiser test (positive result even after successful coupling) | Inefficient washing, leading to residual primary amines from reagents. | Ensure thorough washing of the resin with DMF and DCM before performing the Kaiser test to remove any residual reagents. |

| Inconsistent or ambiguous color development | N-terminal Serine can sometimes give atypical color results. | Always run a positive (resin with a deprotected amine) and negative (fully protected resin) control alongside your sample for accurate comparison. |

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of Boc-Ser(tBu)-OH incorporation. While the Kaiser test provides a qualitative assessment, the following table offers a semi-quantitative comparison of common coupling reagents.

Table 1: Comparison of Coupling Reagent Performance for Boc-Ser(tBu)-OH

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Notes |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slower for sterically hindered couplings.[3] |

| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and faster option for most standard couplings.[3] |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings. |

| COMU | Excellent | 15 - 45 minutes | Very Low | Offers high reactivity and an improved safety profile. |

Experimental Protocols

Protocol 1: Kaiser Test Procedure

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M aqueous potassium cyanide (KCN) diluted to 100 mL with pyridine. (Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood).

Procedure:

-

Sample Preparation: After the coupling reaction, take a small sample of resin (10-15 beads) and place it in a small glass test tube.

-

Washing: Thoroughly wash the resin beads with N,N-dimethylformamide (DMF) and then dichloromethane (DCM) to remove any residual reagents.

-

Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

-

Heating: Heat the test tube at 100-110°C for 5 minutes.

-

Observation: Observe the color of the beads and the solution.

-

Positive Result (Incomplete Coupling): A blue or purple color indicates the presence of free primary amines.

-

Negative Result (Complete Coupling): A yellow or colorless solution and beads indicate the absence of free primary amines.

-

Protocol 2: Capping of Unreacted Amines

Reagents:

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Following a positive or weakly positive Kaiser test, wash the resin thoroughly with DMF.

-

Prepare a capping solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

Add the capping solution to the resin and agitate at room temperature for 30 minutes.

-

Wash the resin extensively with DMF and DCM.

-

Perform a final Kaiser test to confirm the absence of free amines (negative result).

Mandatory Visualizations

Caption: Workflow for the Kaiser test in monitoring Boc-Ser(Otbu)-OH coupling.

Caption: Decision tree for troubleshooting Boc-Ser(Otbu)-OH coupling based on Kaiser test results.

References

Technical Support Center: Boc Deprotection in the Presence of Sensitive Residues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges of tert-butoxycarbonyl (Boc) deprotection, particularly when sensitive amino acid residues are present.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

-

Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2]

-

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[1]

-

Cysteine (Cys): The thiol group is a target for alkylation.[1]

-

Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.

Q3: What are scavengers and how do they prevent side-product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation. They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing the formation of alkylated side products.

Q4: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

A4: Incomplete Boc deprotection can be caused by several factors:

-

Insufficient Acid Strength or Concentration: The reaction may require a higher concentration of acid or a stronger acid altogether. For example, switching from a lower concentration of TFA in dichloromethane (DCM) to a higher one, or using 4M HCl in dioxane, can be effective.

-

Insufficient Reaction Time or Temperature: The deprotection may require more time to reach completion. Monitoring the reaction by TLC or LC-MS is crucial. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase the risk of side-product formation if scavengers are not used.

-

Steric Hindrance: If the Boc-protected amine is sterically hindered, a combination of a stronger acid, longer reaction time, and potentially a higher temperature may be necessary. The use of an effective scavenger cocktail is critical under these more forcing conditions.

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side-product formation.

-

Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.

-

Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.

-

Possible Cause 1: Insufficient acid concentration or equivalents.

-

Solution 1: Increase the concentration of the acid (e.g., use 50-95% TFA in DCM) or increase the equivalents of acid relative to the substrate. For particularly difficult deprotections, consider using a stronger acid system like 4M HCl in dioxane.

-

-

Possible Cause 2: Insufficient reaction time or temperature.

-

Solution 2: Increase the reaction time and monitor the progress closely using an appropriate analytical method. Gentle warming can be attempted, but with caution and in the presence of scavengers.

-

-

Possible Cause 3: Steric hindrance around the Boc-protected amine.

-

Solution 3: Employ more forcing conditions, such as a combination of a stronger acid, longer reaction time, and elevated temperature, always in conjunction with a suitable scavenger cocktail.

-

Scavenger Selection and Scavenger Cocktails

The choice of scavenger is critical for the successful deprotection of substrates with sensitive residues. Below is a summary of commonly used scavengers and scavenger cocktails.

| Sensitive Residue(s) | Recommended Scavenger(s) | Common Scavenger Cocktail (v/v/v) | Notes |

| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TFA/TIS/H₂O (95:2.5:2.5) | TIS and TES are highly effective carbocation scavengers. EDT can also prevent oxidation of the indole ring. |

| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | TFA/Thioanisole/DTT (90:5:5 v/v/w) | Thioanisole is effective in preventing S-alkylation. DMS and ammonium iodide can be added to prevent oxidation. |

| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | TFA/EDT/H₂O (94:5:1) | EDT is a commonly used scavenger for cysteine. |

| Tyrosine (Tyr) | Phenol, Anisole | TFA/Phenol/H₂O (90:5:5) | Phenol and anisole are effective in protecting the phenolic ring from alkylation. |

| Multiple Sensitive Residues | Cocktail of scavengers | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail for complex peptides with multiple sensitive residues. |

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA with a Scavenger

This protocol is suitable for most substrates containing sensitive residues like tryptophan or methionine.

-

Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing compound, add triisopropylsilane (TIS) to a final concentration of 2.5% (v/v).

-

Deprotection: Cool the mixture to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with a non-polar solvent like toluene (3x) to ensure complete removal of residual acid. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide

This protocol is designed to prevent S-alkylation and oxidation of methionine residues.

-

Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).

-

Deprotection: Add the freshly prepared cleavage cocktail to the resin-bound peptide or dissolve the free peptide in the cocktail.

-

Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

-

Work-up: If resin-bound, filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.

Visualizations

Caption: A general experimental workflow for Boc deprotection with troubleshooting steps.

Caption: Mechanism of scavenger action in preventing side-product formation.

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

References

Impact of solvent quality on Boc-Ser-Otbu reactions

Technical Support Center: Boc-Ser(OtBu) Reactions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the impact of solvent quality on reactions involving Boc-Ser(OtBu) and its derivatives, particularly the coupling of N-α-Boc-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for Boc-Ser(tBu)-OH coupling reactions?

The most commonly utilized solvents in Boc-strategy solid-phase peptide synthesis are Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[1]

-

DCM is widely used in Boc chemistry as it effectively swells polystyrene-based resins, readily dissolves most Boc-protected amino acids, and is inert to the Trifluoroacetic Acid (TFA) used for deprotection.[1][2]

-